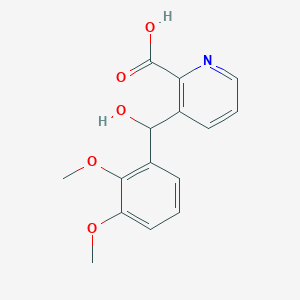
3-(Hydroxy(2,3-dimethoxyphenyl)methyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxy(2,3-dimethoxyphenyl)methyl)pyridine-2-carboxylic acid is an organic compound with a complex structure that includes a pyridine ring and a phenyl group substituted with hydroxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxy(2,3-dimethoxyphenyl)methyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxy(2,3-dimethoxyphenyl)methyl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .
Scientific Research Applications
3-(Hydroxy(2,3-dimethoxyphenyl)methyl)pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Hydroxy(2,3-dimethoxyphenyl)methyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methylpyridine: A derivative of pyridine with similar structural features but different functional groups.
2-Methyl-3-pyridinol: Another pyridine derivative with a hydroxy group at a different position.
Uniqueness
3-(Hydroxy(2,3-dimethoxyphenyl)methyl)pyridine-2-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15NO5 |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
3-[(2,3-dimethoxyphenyl)-hydroxymethyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H15NO5/c1-20-11-7-3-5-10(14(11)21-2)13(17)9-6-4-8-16-12(9)15(18)19/h3-8,13,17H,1-2H3,(H,18,19) |
InChI Key |
LGEJNLSOKNVDPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2=C(N=CC=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


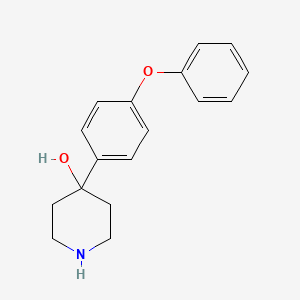
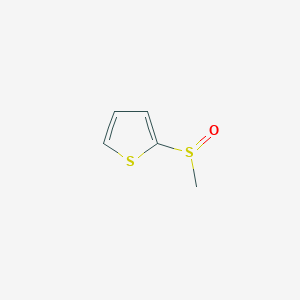
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B14127912.png)
![1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol](/img/structure/B14127932.png)
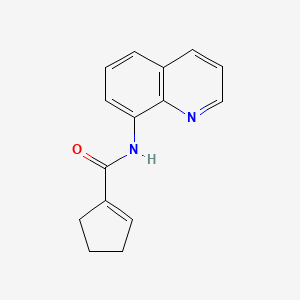
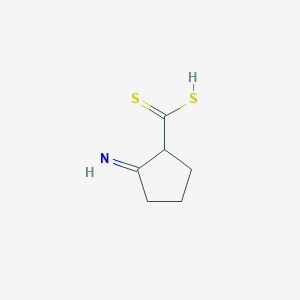
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127958.png)
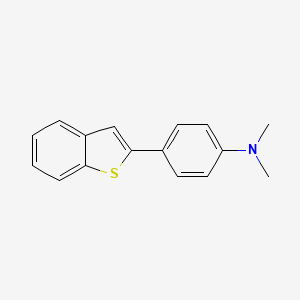


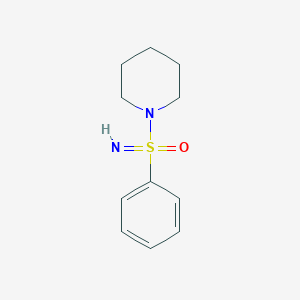
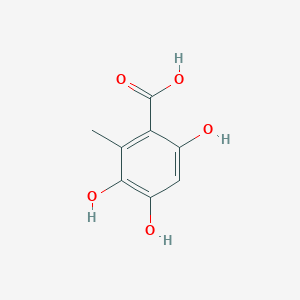

![2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128000.png)
